4-Butoxyphenyl 4-hydroxybenzoate
Overview
Description
4-Butoxyphenyl 4-hydroxybenzoate is an organic compound with the molecular formula C17H18O4. It is an ester formed from 4-hydroxybenzoic acid and 4-butoxyphenol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxyphenyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with 4-butoxyphenol. This reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving precise temperature control and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions: 4-Butoxyphenyl 4-hydroxybenzoate can undergo various chemical reactions, including:
Esterification: Formation of esters from carboxylic acids and alcohols.
Hydrolysis: Breaking down of the ester bond in the presence of water and an acid or base catalyst.
Oxidation: Conversion of the hydroxyl group to a carbonyl group under oxidative conditions.
Common Reagents and Conditions:
Esterification: Typically involves an acid catalyst like sulfuric acid and heating under reflux.
Hydrolysis: Requires either an acidic or basic environment, often using hydrochloric acid or sodium hydroxide.
Oxidation: Commonly uses oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Hydrolysis: Produces 4-hydroxybenzoic acid and 4-butoxyphenol.
Oxidation: Can lead to the formation of corresponding ketones or aldehydes.
Scientific Research Applications
4-Butoxyphenyl 4-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a preservative in pharmaceutical formulations.
Industry: Utilized in the production of polymers, resins, and as a stabilizer in various industrial processes.
Mechanism of Action
The exact mechanism of action of 4-Butoxyphenyl 4-hydroxybenzoate is not fully understood. it is believed to exert its effects by interacting with cellular membranes and enzymes. The compound may inhibit the synthesis of DNA and RNA, as well as interfere with enzyme activities such as ATPase and phosphotransferase. These interactions can disrupt cellular processes and lead to antimicrobial and preservative effects.
Comparison with Similar Compounds
4-Hydroxybenzoic Acid: A precursor in the synthesis of 4-Butoxyphenyl 4-hydroxybenzoate, known for its use in the production of parabens.
Butylparaben: An ester of 4-hydroxybenzoic acid with butanol, commonly used as a preservative in cosmetics and pharmaceuticals.
Methylparaben: Another ester of 4-hydroxybenzoic acid, used similarly to butylparaben but with methanol.
Uniqueness: this compound is unique due to its specific ester linkage, which imparts distinct chemical and physical properties. Its longer alkyl chain compared to other parabens may influence its solubility, stability, and biological activity, making it suitable for specific applications where other compounds may not be as effective.
Properties
IUPAC Name |
(4-butoxyphenyl) 4-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-2-3-12-20-15-8-10-16(11-9-15)21-17(19)13-4-6-14(18)7-5-13/h4-11,18H,2-3,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPRZRJMGXDQJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20543106 | |
Record name | 4-Butoxyphenyl 4-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20543106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70568-44-4 | |
Record name | 4-Butoxyphenyl 4-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20543106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.